molecular formula C16H35Cl2NO5 B2597732 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride CAS No. 2241669-16-7

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride

Cat. No.: B2597732
CAS No.: 2241669-16-7
M. Wt: 392.36
InChI Key: KJKUCKDNLCSCEN-UHFFFAOYSA-N
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Description

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride is a chemical compound with the molecular formula C16H35Cl2NO5. It is known for its unique structure, which includes multiple ether linkages and a terminal amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride typically involves the reaction of a polyethylene glycol derivative with a chlorinated amine. The process generally includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of biological membranes and as a linker in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride involves its interaction with molecular targets through its amine and ether groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The pathways involved include:

Properties

IUPAC Name

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34ClNO5.ClH/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18;/h1-16,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKUCKDNLCSCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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